2,4,6-Hexadecatrienoic acid
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Overview
Description
2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by the presence of three double bonds located at the 2nd, 4th, and 6th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Hexadecatrienoic acid typically involves the use of specific starting materials and reaction conditions to achieve the desired polyunsaturated structure. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are advantageous due to their scalability and potential for sustainable production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of peroxides or epoxides.
Reduction: The reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and peroxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
2,4,6-Hexadecatrienoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.
Biology: Research on its role in cell membrane structure and function, as well as its potential anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Hexadecatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism. The pathways involved include the modulation of inflammatory responses and the regulation of gene expression related to lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4,7,10-Hexadecatrienoic acid
- 2,4,6-Octadecatrienoic acid
- 2,4,6-Dodecatrienoic acid
Uniqueness
2,4,6-Hexadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H26O2 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
hexadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18) |
InChI Key |
SZQQHKQCCBDXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
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